Bicyclo[3.2.1]octan-2-amine
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Overview
Description
Bicyclo[3.2.1]octan-2-amine is a nitrogen-containing bicyclic compound with a unique structure that consists of a six-membered ring fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octan-2-amine can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the use of organocatalysis, which has been applied to the synthesis of many natural products and structures with a [3.2.1] framework .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.1]octan-2-amine undergoes various chemical reactions, including deamination, substitution, and cycloaddition reactions. For instance, it can be deaminated in acetic acid by nitrous acid or via its N-phenyltriazenes . Additionally, it can participate in intramolecular 1,3-dipolar nitrone cycloaddition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitrous acid, N-phenyltriazenes, and hydroxylamine hydrochlorides. Reaction conditions often involve acidic or basic environments, depending on the specific transformation being targeted .
Major Products Formed: The major products formed from the reactions of this compound include various substituted bicyclic compounds. For example, deamination reactions yield products that are structurally and stereochemically characteristic of the original amines .
Scientific Research Applications
Bicyclo[3.2.1]octan-2-amine has significant potential in scientific research, particularly in drug discovery. Its unique structure makes it a valuable scaffold for the synthesis of bioactive molecules. This compound has been applied as a key synthetic intermediate in several total syntheses, highlighting its importance in the development of new pharmaceuticals . Additionally, its presence in various biologically active natural products underscores its relevance in medicinal chemistry .
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octan-2-amine involves its interaction with molecular targets and pathways within biological systems. For instance, during deamination reactions, classical carbonium ions are formed as initial products, which can then undergo further transformations . These reactions are often characterized by the formation of symmetrical and unsymmetrical non-classical carbonium ions, which play a crucial role in the compound’s reactivity .
Comparison with Similar Compounds
Bicyclo[3.2.1]octan-2-amine can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane. Both compounds share a bicyclic structure, but 2-azabicyclo[3.2.1]octane contains a nitrogen atom within the six-membered ring, which imparts different chemical properties and reactivity . Other similar compounds include bicyclo[2.2.2]octan-2-yl-amines, which also exhibit unique reactivity patterns due to their distinct structural features .
Conclusion
Bicyclo[321]octan-2-amine is a compound of significant interest in various scientific fields due to its unique structure and reactivity
Biological Activity
Bicyclo[3.2.1]octan-2-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a bicyclic framework that contributes to its rigidity and ability to interact with biological targets. The nitrogen atom incorporated into its structure (at the 2-position) enhances its pharmacological profile, making it a candidate for various therapeutic applications, particularly in neuropharmacology and oncology .
Neuropharmacological Effects
Research has indicated that this compound exhibits significant neuropharmacological activity. It has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound interacts with neurotransmitter receptors and enzymes involved in neurotransmission, which may help modulate cognitive functions and alleviate symptoms associated with these disorders.
Anticancer Properties
In addition to its neuropharmacological applications, this compound derivatives have shown promising results in cancer research. For instance, studies have reported cytotoxic activity against various tumor cell lines, including glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC). These effects are attributed to the compound's structural similarity to bioactive alkaloids like nicotine and cocaine, which are known for their biological activities .
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Receptor Interactions : The compound's ability to bind to specific neurotransmitter receptors may facilitate enhanced neurotransmission or modulation of synaptic activity.
- Enzyme Inhibition : this compound may inhibit enzymes linked to neurodegeneration or tumor progression, thus providing therapeutic benefits in both neurological and oncological contexts.
Neuropharmacology Case Study
A study focused on the effects of this compound on cognitive decline in animal models of Alzheimer's disease demonstrated that treatment with the compound led to improved memory retention and reduced amyloid plaque formation, a hallmark of the disease. The results suggest that this compound may offer a novel approach for Alzheimer's treatment by targeting multiple pathways involved in disease progression.
Oncology Case Study
In a separate investigation into the anticancer properties of this compound derivatives, researchers evaluated their cytotoxic effects on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against GBM and HCC cells, indicating potent anticancer activity. Mechanistic studies suggested that these compounds induced apoptosis through mitochondrial pathways, further supporting their potential as therapeutic agents in oncology .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
bicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5,9H2 |
InChI Key |
CQQJFQJSVKSJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCC2N |
Origin of Product |
United States |
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